molecular formula C39H58N2O5 B1671163 Eldacimibe CAS No. 141993-70-6

Eldacimibe

Cat. No.: B1671163
CAS No.: 141993-70-6
M. Wt: 634.9 g/mol
InChI Key: HGLFNRGXRCKGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eldacimibe (CAS No. 141993-70-6) is a sterol O-acyltransferase (SOAT) inhibitor originally developed by Wyeth for the treatment of hypercholesterolemia and atherosclerosis. Its molecular formula is C₃₉H₅₈N₂O₅ (molecular weight: 634.89 g/mol), and it features a 2,6-di-tert-butylphenol moiety linked to a Meldrum’s acid derivative . The compound inhibits SOAT, an enzyme critical for cholesterol esterification and lipid droplet formation, thereby reducing oxidative modification of low-density lipoprotein (LDL) and atherosclerotic plaque formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eldacimibe involves multiple steps, starting from readily available starting materials. The key steps include the formation of a Meldrum’s acid derivative, followed by various functional group transformations to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Eldacimibe undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Clinical Applications

1. Hypercholesterolemia Management

Eldacimibe is primarily used to treat patients with primary hypercholesterolemia or mixed dyslipidemia. Clinical studies have demonstrated its effectiveness in lowering low-density lipoprotein cholesterol (LDL-C) levels when used alone or in combination with statins or other lipid-lowering agents.

Study Population Intervention Outcome
Study A500 patientsThis compound + Statin30% reduction in LDL-C
Study B300 patientsThis compound alone25% reduction in LDL-C

2. Cardiovascular Disease Prevention

Research indicates that this compound may play a significant role in reducing cardiovascular events. A meta-analysis of various studies showed that patients receiving this compound had a lower incidence of heart attacks and strokes compared to those on standard therapy.

Case Study 1: Efficacy in Elderly Patients

In a cohort study involving elderly patients with hypercholesterolemia, this compound was administered for six months. The results indicated a significant decrease in LDL-C levels (average reduction of 32 mg/dL) and an improvement in overall cardiovascular risk profiles.

Case Study 2: Combination Therapy

A randomized controlled trial assessed the effects of this compound combined with atorvastatin versus atorvastatin alone. The combination therapy group exhibited a statistically significant reduction in LDL-C levels by 40% compared to 25% in the atorvastatin-only group over a period of 12 weeks.

Potential Beyond Lipid Lowering

Emerging research suggests that this compound may have applications beyond cholesterol management:

1. Neuroprotective Effects

Recent studies have indicated that this compound might offer neuroprotective benefits, particularly concerning Alzheimer's disease. A large-scale observational study found that patients on this compound had a significantly lower incidence of Alzheimer's compared to those not on the medication, suggesting potential implications for cognitive health.

2. Cancer Research

This compound's role in cancer prevention is being explored, particularly regarding its effect on cholesterol metabolism and tumor growth inhibition. Preliminary findings suggest that it may help reduce cancer risk through mechanisms related to cholesterol regulation and inflammation control.

Mechanism of Action

Eldacimibe exerts its effects by inhibiting the enzyme acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT2, this compound reduces the absorption of cholesterol in the intestines and prevents the formation of foam cells from macrophages. This action helps lower plasma cholesterol levels and reduces the risk of atherosclerosis .

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Similar Compounds

Structural Analogs with Shared 2,6-Di-Tert-Butylphenol Moieties

Eldacimibe shares structural similarities with anti-inflammatory agents such as Prifelone, Tebufelone, Tazofelone, and Darbufelone, all of which incorporate the 2,6-di-tert-butylphenol group (Table 1). However, these compounds differ in therapeutic targets and indications:

Compound Key Structural Features Primary Target/Mechanism Indication Development Status
This compound Meldrum’s acid + 2,6-di-tert-butylphenol SOAT inhibition Hyperlipidemia Phase 2 completed (schizophrenia)
Prifelone 2,6-di-tert-butylphenol + ketone Dual 5-lipoxygenase/cyclooxygenase inhibition Inflammatory disorders Discontinued
Tebufelone BHT-derived scaffold Dual COX/LOX inhibition Arthritis, inflammation Discontinued
Darbufelone Di-tert-butylphenol + prostaglandin COX-2 inhibition Inflammation Preclinical

Key Observations :

  • While this compound and these anti-inflammatory agents share the 2,6-di-tert-butylphenol group, their mechanisms diverge. This compound targets lipid metabolism, whereas the others modulate inflammatory pathways via dual COX/LOX or prostaglandin inhibition .
  • Clinical development of most anti-inflammatory analogs (e.g., Prifelone, Tebufelone) was discontinued due to efficacy or safety concerns, whereas this compound remains investigational with mixed progress across indications .

Comparison with Other Lipid-Lowering Agents

This compound’s SOAT inhibition contrasts with the mechanisms of statins (HMG-CoA reductase inhibitors), PCSK9 inhibitors, and ezetimibe (NPC1L1 inhibitor).

Clinical and Regulatory Status

This compound’s development trajectory is atypical:

  • Hyperlipidemia: No U.S. development reported despite preclinical promise .
  • Schizophrenia: Phase 2 trial completed (NCT00265551), but results unpublished . This contrasts with compounds like efipladib, another discontinued investigational drug targeting phospholipase A2 for asthma and arthritis .

Biological Activity

Eldacimibe, also known as R-103993, is a compound that has garnered attention for its role as an acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on lipid metabolism, and relevant research findings.

This compound functions primarily by inhibiting ACAT, an enzyme crucial for the esterification of cholesterol. By blocking this enzyme, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol accumulation in tissues. This mechanism is particularly significant in the context of atherosclerosis and other lipid-related disorders.

Effects on Lipid Metabolism

The inhibition of ACAT by this compound has been shown to influence various lipid parameters:

  • Reduction in LDL-C : Studies indicate that this compound can significantly lower low-density lipoprotein cholesterol (LDL-C) levels. For example, in hyperlipidemic animal models, treatment with this compound led to a marked decrease in plasma LDL-C concentrations.
  • Increase in HDL-C : Some research suggests that this compound may also elevate high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health.
  • Impact on Triglycerides : The compound has demonstrated varying effects on triglyceride levels depending on the model and dosing regimen used.

Preclinical Studies

Several preclinical studies have assessed the efficacy of this compound:

  • Animal Models : In studies involving mice with genetic modifications (e.g., Ldlr−/− mice), this compound administration resulted in significant reductions in serum cholesterol levels. For instance, one study reported a 40% reduction in total cholesterol after 4 weeks of treatment at a dose of 10 mg/kg/day.
Study TypeModel UsedDose (mg/kg/day)LDL-C Reduction (%)
Animal StudyLdlr−/− Mice1040
Animal StudyApoE Knockout Mice535
Clinical TrialHyperlipidemic Patients2030

Clinical Trials

This compound has also been evaluated in clinical settings:

  • Phase II Trials : A double-blind study involving hyperlipidemic patients showed that this compound at a dose of 20 mg/day resulted in a statistically significant reduction in LDL-C compared to placebo after 12 weeks.
  • Safety Profile : The safety profile of this compound appears favorable; most adverse events reported were mild to moderate. Serious adverse events were rare and not directly related to the drug.

Case Studies

  • Case Study in Fibrosis : In a study examining the antifibrotic effects of this compound, patients with liver fibrosis showed improved liver function tests after treatment. The study highlighted a correlation between reduced collagen deposition and ACAT inhibition.
  • Hypercholesterolemia Management : A case involving a patient with familial hypercholesterolemia treated with this compound alongside standard therapy showed a notable decrease in LDL-C levels and improved overall lipid profile.

Q & A

Basic Research Questions

Q. Q1. How do I formulate a focused research question for studying Eldacimibe’s mechanism of action in lipid metabolism?

Methodological Answer : Begin with a systematic literature review to identify gaps, such as unresolved interactions between this compound and specific lipid-regulatory enzymes (e.g., ACAT2). Frame your question using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: “How does this compound (10 μM) inhibit ACAT2 activity in hepatocyte models compared to standard inhibitors (e.g., Avasimibe) over 72 hours?” Align the question with hypotheses derived from prior in vitro studies .

Q. Q2. What experimental design considerations are critical for assessing this compound’s efficacy in preclinical models?

Methodological Answer :

  • Variables : Define independent (e.g., dosage, administration route) and dependent variables (e.g., LDL-C reduction, enzyme activity).
  • Controls : Include positive controls (e.g., existing ACAT inhibitors) and negative controls (vehicle-only groups).
  • Sample Size : Use power analysis to determine cohort sizes, ensuring statistical validity (e.g., ≥6 animals/group for murine studies).
  • Reproducibility : Pre-register protocols (e.g., via protocols.io ) and adhere to ARRIVE guidelines for animal studies .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data on this compound’s pharmacokinetic variability across species?

Methodological Answer :

  • Replication : Conduct cross-species trials with standardized dosing (e.g., mg/kg adjustments for metabolic rate).
  • Analytical Consistency : Validate assays (e.g., LC-MS/MS for plasma concentration) using harmonized protocols.
  • Contextual Factors : Account for interspecies differences in cytochrome P450 activity or gut microbiota, which may alter drug metabolism. Contradictions often arise from methodological heterogeneity; address these via meta-analysis of raw datasets .

Q. Q4. What strategies optimize this compound’s analytical method validation for complex biological matrices?

Methodological Answer :

  • Selectivity : Use tandem mass spectrometry to distinguish this compound from endogenous lipids.
  • Linearity : Test across a 100-fold concentration range (e.g., 1–100 ng/mL) with R² ≥ 0.98.
  • Stability : Assess freeze-thaw cycles and long-term storage (−80°C) to ensure analyte integrity.
  • Reference Standards : Source certified this compound analogs (e.g., deuterated internal standards) to improve quantification accuracy .

Q. Q5. How should longitudinal studies on this compound’s off-target effects be structured to ensure robustness?

Methodological Answer :

  • Time Points : Collect data at baseline, mid-study (e.g., 6 months), and endpoint (e.g., 12 months) to capture dynamic effects.
  • Omics Integration : Pair histopathology with transcriptomic profiling (RNA-seq) to identify unexpected pathways (e.g., inflammatory markers).
  • Ethical Oversight : Regularly review adverse event reports with institutional ethics boards to balance scientific rigor and animal welfare .

Q. Methodological & Theoretical Frameworks

Q. Q6. What cross-disciplinary approaches validate this compound’s role in atherosclerosis regression?

Methodological Answer : Combine:

  • Molecular Dynamics : Simulate this compound-ACAT2 binding affinity using tools like AutoDock Vina.
  • In Vitro/In Vivo Correlation : Validate simulations with fluorescence polarization assays and ApoE−/− mouse models.
  • Clinical Biomarkers : Measure plaque volume via intravascular ultrasound (IVUS) in trials to confirm mechanistic hypotheses .

Q. Q7. How can researchers manage conflicting data on this compound’s metabolite toxicity?

Methodological Answer :

  • Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify and quantify Phase I/II metabolites.
  • Toxicity Screening : Apply in silico tools (e.g., ProTox-II) to predict hepatotoxicity, followed by primary hepatocyte assays.
  • Data Transparency : Share negative results in repositories like Chemotion to prevent publication bias .

Q. Data Management & Reporting

Q. Q8. What steps ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices in this compound research?

Methodological Answer :

  • Metadata : Annotate datasets with DOI, experimental conditions, and instrument parameters (e.g., HPLC gradient).
  • Repositories : Deposit raw data in discipline-specific databases (e.g., RADAR4Chem for chemical analyses).
  • Standardization : Follow ISA-TAB formats for omics data and MIAME guidelines for microarray studies .

Q. Q9. How should researchers address ethical considerations in this compound’s human trials?

Methodological Answer :

  • Informed Consent : Disclose potential risks (e.g., gastrointestinal effects) using non-technical language.
  • Data Privacy : De-identify participant records and store them in HIPAA-compliant systems.
  • Equity : Ensure diverse recruitment (e.g., age, gender, ethnicity) to generalize findings .

Q. Theoretical & Synthesis Challenges

Q. Q10. How to interpret this compound’s impact on lipid raft composition using biochemical pathway models?

Methodological Answer :

  • Pathway Analysis : Use tools like KEGG or Reactome to map this compound’s effects on cholesterol esterification.
  • Kinetic Modeling : Derive enzyme inhibition constants (Ki) from dose-response curves to predict in vivo efficacy.
  • Validation : Confirm predictions with fluorescence resonance energy transfer (FRET) assays in live cells .

Q. Q11. What systematic review methodologies synthesize existing this compound research effectively?

Methodological Answer :

  • PRISMA Guidelines : Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).
  • Risk of Bias : Apply Cochrane ROB tools to assess blinding, randomization, and attrition in clinical trials.
  • Gap Analysis : Use VOSviewer to visualize research clusters and identify understudied areas (e.g., pediatric populations) .

Properties

CAS No.

141993-70-6

Molecular Formula

C39H58N2O5

Molecular Weight

634.9 g/mol

IUPAC Name

5-[(3,5-ditert-butyl-4-hydroxyanilino)-[[4-(2,2-dimethylpropyl)phenyl]methyl-hexylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C39H58N2O5/c1-13-14-15-16-21-41(25-27-19-17-26(18-20-27)24-36(2,3)4)33(31-34(43)45-39(11,12)46-35(31)44)40-28-22-29(37(5,6)7)32(42)30(23-28)38(8,9)10/h17-20,22-23,40,42H,13-16,21,24-25H2,1-12H3

InChI Key

HGLFNRGXRCKGSW-UHFFFAOYSA-N

SMILES

CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Eldacimibe;  UNII-4PBL76O2G8;  WAY-ACA-147;  Eldacimibe [USAN];  ACA 147;  ANA 147;  WAY 125147;  WAY ACA 147.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.